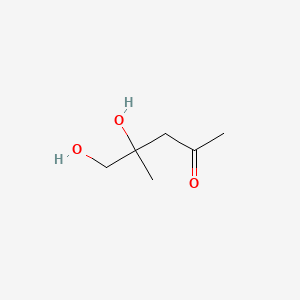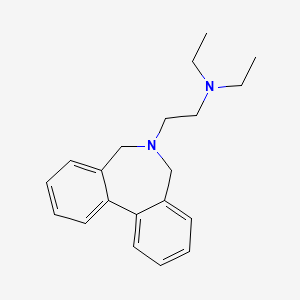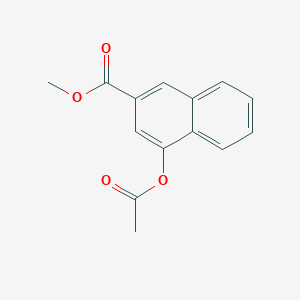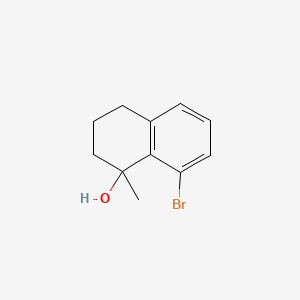
4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with various carbon electrophiles . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 1 (CDK1), which plays a crucial role in cell cycle regulation . By inhibiting CDK1, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to disrupt DNA replication processes contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-thiadiazole: A basic scaffold with various biological activities.
1,2,3-thiadiazole: Another isomer with different biological properties.
1,2,4-thiadiazole: Known for its antimicrobial and antifungal activities.
1,2,5-thiadiazole: Exhibits unique chemical reactivity and biological activities.
Uniqueness
4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the cyano and ethyl groups enhances its ability to interact with molecular targets, making it a promising candidate for therapeutic applications .
Propriétés
Numéro CAS |
556042-91-2 |
|---|---|
Formule moléculaire |
C12H10N4OS |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
4-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H10N4OS/c1-2-10-15-16-12(18-10)14-11(17)9-5-3-8(7-13)4-6-9/h3-6H,2H2,1H3,(H,14,16,17) |
Clé InChI |
NBSCWSAWIQQDLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)



![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)



![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)


